molecular formula C19H14ClNO4 B2975192 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-14-8

7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2975192
CAS No.: 862208-14-8
M. Wt: 355.77
InChI Key: IBSFZFOPLCPYFB-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds . The compound also contains a chromeno ring and a methoxyphenyl group.

Scientific Research Applications

Photoluminescent Materials

Research on π-conjugated polymers and copolymers incorporating structures similar to the compound , such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, reveals applications in photoluminescent materials. These materials show strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Electron Transport Layers in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, which shares structural similarities with the compound, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the compound's potential in enhancing the efficiency of solar cells through improved electron extraction and reduced exciton recombination (Hu et al., 2015).

Synthesis and Crystal Structure

Studies on the synthesis and crystal structure of compounds structurally related to 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveal insights into molecular configurations and potential applications in designing new materials with specific properties. For example, research on substituted dihydropyranopyrroles provides foundational knowledge on molecular interactions and structural determinants critical for material science applications (Silaichev et al., 2012).

Novel Organic Synthesis

The compound's related structures have been explored for novel synthesis routes and properties, such as autorecycling oxidation of amines and alcohols to carbonyl compounds. This research indicates the compound's potential role in organic synthesis and chemical transformations, contributing to the development of new synthetic methodologies (Mitsumoto & Nitta, 2004).

Luminescent Polymers

Investigations into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, akin to the chemical structure of interest, demonstrate applications in creating highly luminescent polymers. These materials exhibit strong fluorescence and are potential candidates for use in optoelectronic devices due to their distinct optical and electrochemical properties (Zhang & Tieke, 2008).

Properties

IUPAC Name

7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c1-21-16(11-5-3-4-6-13(11)24-2)15-17(22)12-9-10(20)7-8-14(12)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSFZFOPLCPYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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